2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide
Overview
Description
2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, which is a fused ring system containing both benzene and pyrone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions, followed by cyclization.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenol reacts with a suitable halogenated precursor.
Attachment of the Acetamide Group: The acetamide group can be attached through an amide coupling reaction, using an appropriate amine and acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Scavenging Free Radicals: Acting as an antioxidant to neutralize reactive oxygen species and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid: Similar structure with a propanoic acid group instead of an acetamide group.
2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethanol: Similar structure with an ethanol group instead of an acetamide group.
2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)benzoic acid: Similar structure with a benzoic acid group instead of an acetamide group.
Uniqueness
The uniqueness of 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamide group, in particular, may enhance its solubility, stability, and potential interactions with biological targets compared to similar compounds.
Properties
IUPAC Name |
2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-11-19(26-14-5-3-4-12(8-14)23-2)18(22)15-7-6-13(9-16(15)25-11)24-10-17(20)21/h3-9H,10H2,1-2H3,(H2,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFYZYLFUYVGCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)OC3=CC=CC(=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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